molecular formula C19H17BrClP B14079506 Phosphonium, (chloromethyl)triphenyl-, bromide CAS No. 111441-95-3

Phosphonium, (chloromethyl)triphenyl-, bromide

Cat. No.: B14079506
CAS No.: 111441-95-3
M. Wt: 391.7 g/mol
InChI Key: LYEZKQFUQDWRHV-UHFFFAOYSA-M
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Description

(Chloromethyl)triphenylphosphonium bromide (C19H17ClP<sup>+</sup>·Br<sup>−</sup>) is a quaternary phosphonium salt characterized by a chloromethyl (–CH2Cl) group attached to a triphenylphosphonium core, with bromide as the counterion. This compound is notable for its role as a corrosion inhibitor, particularly in acidic environments like 1 M HCl, where it forms protective layers on metal surfaces via adsorption . Its synthesis typically involves nucleophilic substitution, where triphenylphosphine reacts with a chloromethyl halide precursor under reflux conditions . The electron-withdrawing nature of the chloromethyl group enhances its reactivity in nucleophilic substitutions and stabilizes the phosphonium cation, making it effective in both industrial and synthetic applications.

Properties

CAS No.

111441-95-3

Molecular Formula

C19H17BrClP

Molecular Weight

391.7 g/mol

IUPAC Name

chloromethyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C19H17ClP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1

InChI Key

LYEZKQFUQDWRHV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Traditional Solution-Phase Synthesis via Appel Reaction

The Appel reaction remains a cornerstone for synthesizing (chloromethyl)triphenylphosphonium bromide. This method involves the reaction of triphenylphosphine with carbon tetrabromide (CBr₄) and chloromethyl alcohol under mild conditions.

Reaction Mechanism and Optimization

The reaction proceeds through the formation of a phosphine–bromine intermediate, which facilitates nucleophilic displacement of the hydroxyl group in chloromethyl alcohol. Pathway B of the Appel mechanism dominates in solution-phase reactions, where dibromophosphorane intermediates accelerate bromide formation. Key parameters include:

  • Molar ratios : A 1:1 ratio of triphenylphosphine to carbon tetrabromide ensures minimal side products.
  • Solvent : Dichloromethane (DCM) is preferred for its ability to dissolve both reactants and intermediates.
  • Temperature : Room temperature (20–25°C) suffices for complete conversion within 1–2 hours.

Typical yields range from 75% to 85%, with purity exceeding 90% after silica gel chromatography. However, the need for post-reaction purification to remove triphenylphosphine oxide remains a limitation.

Flow Chemistry Using Monolithic Triphenylphosphine Reagents

Recent advances in continuous-flow systems have addressed purification challenges inherent to traditional methods. A polystyrene-based monolithic triphenylphosphine reagent enables efficient bromination with carbon tetrabromide and chloromethyl alcohol.

Monolith Preparation and Loading

The monolithic support is synthesized via precipitation polymerization of diphenyl(4-vinylphenyl)phosphine and divinylbenzene, achieving a phosphorus loading of 1.87 mmol/g. Loading with carbon tetrabromide generates active brominating species, which react with chloromethyl alcohol in a single-pass flow system.

Performance Metrics
  • Yield : 92% for sterically unhindered substrates at 0.5 mL/min flow rate.
  • Purity : >99% without chromatographic purification.
  • Scalability : The monolith’s rigid structure supports prolonged use, with minimal pressure drop across multiple batches.

This method eliminates solvent-intensive workup steps, making it ideal for industrial-scale production.

High-Pressure Synthesis with Chloromethyl Chloride

A patent-pending method employs chloromethyl chloride and triphenylphosphine under elevated temperature and pressure.

Reaction Conditions and Workup

  • Solvent : Acetonitrile facilitates reactant miscibility at high temperatures.
  • Temperature : 120–160°C under 8–12 kg/cm² pressure.
  • Time : 30–40 hours for complete conversion.

Post-reaction, the mixture is cooled, centrifuged, and dried to obtain the crude product. Recrystallization from acetonitrile enhances purity to 90%.

Advantages and Limitations
  • Yield : 85% after recrystallization.
  • Safety : Requires specialized equipment for handling chloromethyl chloride, a toxic gas.

Metal-Free Synthesis in Phenolic Solvents

An alternative approach utilizes phenol as a solvent and heat source, avoiding metal catalysts.

Procedure and Efficiency

Triphenylphosphine reacts with chloromethyl bromide in refluxing phenol (180°C) for 5 hours. The product is isolated via silica gel chromatography, yielding 85% pure (chloromethyl)triphenylphosphonium bromide.

Comparative Analysis of Preparation Methods

Method Reactants Solvent Temperature Time (h) Yield (%) Purity (%)
Traditional Appel PPh₃, CBr₄, CH₂ClOH DCM 25°C 1–2 78–85 90–95
Flow Chemistry Monolithic PPh₃, CBr₄, CH₂ClOH DCM 25°C 0.5–1 92 >99
High-Pressure PPh₃, CH₂ClCl Acetonitrile 120–160°C 30–40 85 90
Metal-Free PPh₃, CH₂ClBr Phenol 180°C 5 85 85

Mechanistic Insights and Side Reactions

Competing Pathways in Appel Reactions

Pathway A generates oxy-phosphonium intermediates, while Pathway B involves dibromophosphorane species. Solid-phase reactions favor Pathway B due to neighboring-group effects, enhancing reaction rates.

Byproduct Formation

Triphenylphosphine oxide (TPPO) is the primary byproduct in solution-phase methods. Flow chemistry circumvents this by immobilizing TPPO on the monolith.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (chloromethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phosphonium, (chloromethyl)triphenyl-, bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonium, (chloromethyl)triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects

The properties of quaternary phosphonium salts are heavily influenced by substituents on the phosphorus center:

  • Electron-withdrawing groups (EWGs) : The chloromethyl group in the target compound increases electrophilicity, improving corrosion inhibition efficiency compared to electron-donating groups (EDGs) like methoxy (–OCH3) .
  • Fluorinated groups : Compounds such as [10-(1,3-dioxoisoindolin-2-yl)decyl]tris(4-(trifluoromethyl)phenyl)phosphonium bromide (C39H30F9N2O2P<sup>+</sup>·Br<sup>−</sup>) exhibit enhanced lipophilicity, facilitating cellular uptake in biomedical applications .
  • Alkyl chains : Butyl or benzyl groups (e.g., benzyl triphenylphosphonium bromide, BTPPB) improve solubility in organic solvents but reduce corrosion inhibition efficiency due to weaker adsorption .

Physical and Chemical Properties

  • Molecular weight : Ranges from ~399 g/mol (isopropyltriphenylphosphonium bromide) to ~523 g/mol (tris(4-(trifluoromethyl)phenyl) derivatives) .
  • Solubility: Chloromethyl and fluorinated derivatives are polar and soluble in polar aprotic solvents (e.g., acetonitrile), while longer alkyl chains increase solubility in nonpolar media .
  • Thermal stability : Bulky aromatic substituents (e.g., biphenyl groups) enhance thermal stability via π-π stacking .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
(Chloromethyl)triphenylphosphonium bromide C19H17ClPBr 366.67 High electrophilicity, corrosion inhibition in HCl Corrosion inhibitor
Benzyl triphenylphosphonium bromide (BTPPB) C25H22PBr 433.32 Moderate solubility in organic solvents Catalysis, ionic liquids
[Tris(4-(trifluoromethyl)phenyl)]phosphonium bromide C27H18F9PBr 591.30 Lipophilic, stable in biological systems Mitochondrial targeting in cancer
Vinyltriphenylphosphonium bromide C20H18PBr 361.24 Reactive ylide precursor Wittig olefination
(4-Methoxybenzyl)triphenylphosphonium bromide C26H24OPBr 463.35 Electron-donating methoxy group, lower corrosion inhibition Ionic liquid component
Isopropyltriphenylphosphonium bromide C21H22PBr 399.31 Steric hindrance, moderate reactivity Organic synthesis intermediates

Biological Activity

Phosphonium, (chloromethyl)triphenyl-, bromide, commonly referred to as triphenylphosphonium bromide (TPP-Br), is a quaternary ammonium salt with notable biological activities, particularly in the fields of cancer research and antimicrobial applications. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential therapeutic implications.

Triphenylphosphonium bromide has the molecular formula C₁₉H₁₇Br₂P and a molecular weight of 436.14 g/mol. It is characterized by a triphenylphosphonium cation and a bromomethyl group. The compound is typically encountered as a white solid soluble in polar organic solvents like tetrahydrofuran and dimethyl sulfoxide.

Synthesis Method:
The synthesis of TPP-Br generally involves the reaction of triphenylphosphine with dibromomethane. The reaction can be summarized as follows:

Triphenylphosphine+DibromomethaneTPP Br\text{Triphenylphosphine}+\text{Dibromomethane}\rightarrow \text{TPP Br}

Anticancer Properties

Research indicates that TPP-Br exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves disrupting mitochondrial function, leading to apoptosis in cancer cells. For instance, studies have shown that derivatives of TPP exhibit potent antiproliferative activity against human cancer cell lines, with IC₅₀ values often below 10 μM .

Table 1: Cytotoxicity of TPP Derivatives Against Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)
Dodecyl-TPPMCF-7 (Breast Carcinoma)0.25
Propyl-TPPHST-116 (Colon Cancer)<10
Heptyl-TPPA375 (Melanoma)<10

The hydrophobicity of the TPP cation plays a crucial role in its accumulation within mitochondria, contributing to its cytotoxic effects. Increased hydrophobicity correlates with enhanced mitochondrial dysfunction and subsequent cell death .

Antimicrobial Activity

TPP-Br has also demonstrated antibacterial properties, particularly against resistant strains such as Acinetobacter baumannii. Experimental studies have shown that phosphonium ionic liquids exhibit pronounced antioxidant properties alongside their antibacterial activity .

Table 2: Antibacterial Activity of Phosphonium Ionic Liquids

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Tributylphosphonium BromideA. baumannii32 μg/mL
Tetrabutylphosphonium BromideVarious Gram-negative16 μg/mL

Case Studies

  • Cytotoxicity in Cancer Research :
    A study evaluated the cytotoxic effects of various TPP derivatives on human melanoma cells. The results indicated that the length and structure of the alkyl chain significantly influenced the degree of cytotoxicity, with longer chains enhancing mitochondrial dysfunction .
  • Antibacterial Efficacy :
    Another investigation focused on the antibacterial properties of TPP derivatives against multidrug-resistant A. baumannii. The study found that certain phosphonium salts effectively inhibited bacterial growth and biofilm formation, suggesting their potential as therapeutic agents against resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (chloromethyl)triphenylphosphonium bromide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution. Triphenylphosphine reacts with chloromethyl bromide in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux. Reaction efficiency depends on stoichiometric ratios (1:1.2 molar ratio of phosphine to alkyl halide) and anhydrous conditions to prevent hydrolysis .
  • Characterization : Confirm purity via 1^1H and 31^31P NMR spectroscopy. 31^31P NMR typically shows a sharp singlet near δ +20 ppm, while 1^1H NMR resolves the chloromethyl group at δ 4.5–5.0 ppm .

Q. How can the stability of (chloromethyl)triphenylphosphonium bromide be assessed under different storage conditions?

  • Protocol : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light. Monitor degradation via TLC or HPLC every 30 days. Phosphonium salts generally degrade via hydrolysis, forming triphenylphosphine oxide, detectable by IR (P=O stretch at 1150–1250 cm1^{-1}) .

Q. What are the standard safety protocols for handling this compound in laboratory settings?

  • Guidelines : Use PPE (gloves, goggles) due to its irritant properties. Work in a fume hood to avoid inhalation. Store in airtight containers with desiccants to prevent moisture absorption. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the leaving group ability of bromide influence ylide formation in Wittig reactions?

  • Mechanistic Insight : The bromide ion acts as a counterion, stabilizing the phosphonium intermediate. Strong bases (e.g., NaH or KOtBu) deprotonate the α-carbon, forming the ylide. The reaction’s stereoselectivity (E/Z ratio) depends on solvent polarity and base strength. Nonpolar solvents favor betaine intermediates, leading to higher E-alkene selectivity .

Q. Can this compound act as a phase-transfer catalyst in biphasic systems, and what parameters govern its efficacy?

  • Experimental Design : Test catalytic activity in alkylation reactions (e.g., benzyl chloride + potassium phenoxide). Vary parameters:

  • Solvent system : Toluene/water vs. dichloromethane/water.
  • Catalyst loading : 1–5 mol%.
  • Temperature : 25–60°C.
    Monitor reaction progress via GC-MS. High lipophilicity enhances interfacial activity, improving mass transfer .

Q. What strategies mitigate competing side reactions (e.g., elimination vs. substitution) in ylide-mediated syntheses?

  • Optimization :

  • Base selection : Weak bases (e.g., DBU) favor substitution, while strong bases (e.g., LDA) promote elimination.
  • Solvent effects : Polar solvents stabilize transition states for substitution (e.g., DMF), whereas nonpolar solvents favor elimination .
  • Additives : Crown ethers or ionic liquids can modulate reactivity by coordinating counterions .

Q. How does structural modification of the phosphonium cation impact mitochondrial targeting in cellular studies?

  • Biological Application : Replace the chloromethyl group with carboxyalkyl chains (e.g., (4-carboxybutyl)triphenylphosphonium bromide). Assess mitochondrial accumulation via fluorescence microscopy using rhodamine B conjugates. Lipophilic cations with logP > 2 exhibit enhanced membrane permeability and mitochondrial localization .

Data Contradictions and Resolution

  • Issue : Conflicting reports on thermal stability. Some sources claim decomposition at >200°C , while others note stability up to 250°C .

    • Resolution : Perform differential scanning calorimetry (DSC) under nitrogen. Compare batch-specific impurities (e.g., residual solvents) that may lower decomposition thresholds.
  • Issue : Discrepancies in reaction yields for ylide formation (70–95% in literature vs. 50–60% in practice).

    • Resolution : Optimize base addition rate and reaction time. Use in situ FTIR to monitor ylide formation (characteristic C=P stretch at 1450–1500 cm1^{-1}) .

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